1H-Purine-2,6-dione,3,7-dihydro-1-hydroxy-7-(phenylmethyl)-
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Overview
Description
1H-Purine-2,6-dione,3,7-dihydro-1-hydroxy-7-(phenylmethyl)- is a chemical compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine ring system substituted with a hydroxy group and a phenylmethyl group. It is known for its various applications in scientific research and industry.
Preparation Methods
The synthesis of 1H-Purine-2,6-dione,3,7-dihydro-1-hydroxy-7-(phenylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of a purine derivative with a benzyl alcohol under acidic conditions, followed by oxidation to introduce the hydroxy group. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
1H-Purine-2,6-dione,3,7-dihydro-1-hydroxy-7-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxy group.
Substitution: The phenylmethyl group can be substituted with other functional groups using reagents like halogens or alkylating agents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Purine-2,6-dione,3,7-dihydro-1-hydroxy-7-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione,3,7-dihydro-1-hydroxy-7-(phenylmethyl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1H-Purine-2,6-dione,3,7-dihydro-1-hydroxy-7-(phenylmethyl)- can be compared with other purine derivatives such as:
Caffeine (1H-Purine-2,6-dione,3,7-dihydro-1,3,7-trimethyl-): Known for its stimulant effects.
Theobromine (1H-Purine-2,6-dione,3,7-dihydro-3,7-dimethyl-): Found in chocolate and has mild stimulant properties.
Theophylline (1H-Purine-2,6-dione,3,7-dihydro-1,3-dimethyl-): Used in the treatment of respiratory diseases. The uniqueness of 1H-Purine-2,6-dione,3,7-dihydro-1-hydroxy-7-(phenylmethyl)- lies in its specific substitutions, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12N4O3 |
---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
7-benzyl-1-hydroxy-4,5-dihydro-3H-purine-2,6-dione |
InChI |
InChI=1S/C12H12N4O3/c17-11-9-10(14-12(18)16(11)19)13-7-15(9)6-8-4-2-1-3-5-8/h1-5,7,9-10,19H,6H2,(H,14,18) |
InChI Key |
AIOBFKSTQLRVRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3C2C(=O)N(C(=O)N3)O |
Origin of Product |
United States |
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